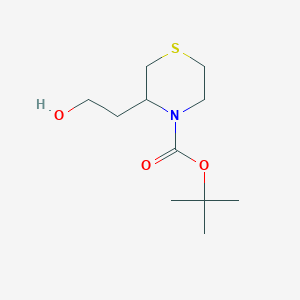

![molecular formula C13H13ClN2O5S2 B2737839 ethyl 4-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate CAS No. 899966-48-4](/img/structure/B2737839.png)

ethyl 4-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

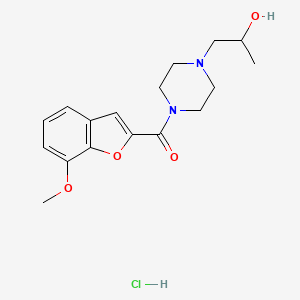

This compound is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .

Molecular Structure Analysis

The molecular formula of this compound is C16H19ClN4O5S2 . It is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a novel scaffold in medicinal chemistry .Physical And Chemical Properties Analysis

The average mass of this compound is 446.929 Da and the mono-isotopic mass is 446.048523 Da . Other physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique

Synthesis and Molecular Structure

- Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized through Knoevenagel condensation, with its structure confirmed by X-ray diffraction, showing antimicrobial and antioxidant activities (Kumar et al., 2016).

- Research on ethyl 4-aryl-2,4-dioxobutanoates undergoing stereoselective intramolecular Wittig reactions highlights the potential for synthesizing cyclobutene derivatives, which are valuable in creating electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).

Antimicrobial Activity

- Compounds derived from ethyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate exhibited antimicrobial activities, indicating the potential of related compounds for developing new antimicrobial agents (Abdel-Wahab et al., 2008).

Biocatalysis and Medicinal Chemistry

- Ethyl (S)-4-chloro-3-hydroxybutanoate ester, synthesized through the biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate ester, is a precursor for chiral drug intermediates, showcasing the importance of related compounds in the synthesis of pharmacologically relevant molecules (Ye et al., 2011).

- The construction and co-expression of polycistronic plasmids encoding carbonyl reductase and glucose dehydrogenase for the production of ethyl (S)-4-chloro-3-hydroxybutanoate highlight the utility of related chemical structures in biotechnological applications (Ye et al., 2010).

Orientations Futures

The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which this compound belongs, has been the subject of ongoing research due to its various pharmacological activities . Future research may focus on exploring new functional groups to attach to the ring to enhance its activity or to discover new activities. The advent of computerized molecular graphics may also boost the study of structural-activity relationships .

Propriétés

IUPAC Name |

ethyl 4-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O5S2/c1-2-21-12(18)6-9(17)7-22-13-15-10-4-3-8(14)5-11(10)23(19,20)16-13/h3-5H,2,6-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTYRBSYHIDIQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CSC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2737756.png)

![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2737764.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzamide](/img/structure/B2737767.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2737769.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide](/img/structure/B2737770.png)

![{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid](/img/structure/B2737771.png)

![N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2737774.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2737776.png)

![1-methyl-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2737779.png)